molecular formula C14H14Cl2N2 B596077 4,6-Dichloro-2-cyclohexylquinazoline CAS No. 1245183-68-9

4,6-Dichloro-2-cyclohexylquinazoline

Cat. No.: B596077
CAS No.: 1245183-68-9
M. Wt: 281.18
InChI Key: SFQJPSSUVYBLNX-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-cyclohexylquinazoline ( 1245183-68-9) is a synthetically versatile quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C14H14Cl2N2, with a molecular weight of 281.18 g/mol . This compound belongs to the 4,6-disubstituted quinazoline chemical class, which has been identified in patent literature as having useful properties for the treatment of viral infections . Quinazoline derivatives are privileged structures in drug discovery due to their wide range of pharmacological activities . Specifically, 4,6-disubstituted quinazolines have been synthesized and evaluated for their promising anti-inflammatory and anti-cancer (cytotoxic) activities, for instance, against U937 leukemia cell lines . The dichloro substitution at the 4 and 6 positions of the quinazoline ring makes this compound a particularly valuable chemical synthon, or building block, for further synthetic elaboration. Researchers can exploit the reactivity of the chlorine atoms to introduce diverse amine-containing functionalities via nucleophilic aromatic substitution, enabling the construction of a library of novel compounds for biological screening . The cyclohexyl group at the 2-position contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4,6-dichloro-2-cyclohexylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQJPSSUVYBLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

POCl₃ remains the gold standard for introducing chlorine atoms into heterocycles. In CN101353328B, 2,4-dihydroxy-6,7-dimethoxyquinazoline is treated with POCl₃ at 80–120°C for 2–6 hours, yielding 2,4-dichloro-6,7-dimethoxyquinazoline with >85% efficiency. Adapting this to this compound would involve:

  • Hydroxyl Activation : Converting 4,6-dihydroxyquinazoline intermediates to chlorides via POCl₃.

  • Solvent Optimization : Using dichloroethane or toluene to enhance reactivity while minimizing side reactions.

  • Stoichiometric Ratios : A 1:3–1:10 molar ratio of dihydroxy precursor to POCl₃ ensures complete conversion.

Triphosgene as a Safer Alternative

Patent CN102432547A substitutes POCl₃ with triphosgene (bis(trichloromethyl) carbonate) for pyrimidine chlorination, achieving comparable yields (78–82%) under reflux conditions. Key advantages include:

  • Reduced Toxicity : Triphosgene decomposes into less hazardous byproducts than POCl₃.

  • Controlled Reactivity : Gradual addition minimizes exothermic side reactions.

For quinazolines, triphosgene could be employed in dichloroethane at 60–100°C, with N,N-diethylaniline as a base to sequester HCl.

Introducing the 2-Cyclohexyl Substituent

The cyclohexyl group at position 2 is introduced via two primary routes:

Nucleophilic Aromatic Substitution (SNAr)

A pre-chlorinated quinazoline (e.g., 2-chloro-4,6-dichloroquinazoline) reacts with cyclohexylamine in the presence of a palladium catalyst. This method, inspired by Ullmann coupling, typically requires:

  • Catalyst System : Pd(OAc)₂ with Xantphos ligand.

  • Solvent : Dimethylacetamide (DMAc) at 120°C.

  • Yield : 65–70% after 12–18 hours.

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized cyclohexyl group can be coupled to a 2-bromoquinazoline intermediate. This approach, though costlier, offers superior regioselectivity:

  • Catalyst : Pd(PPh₃)₄.

  • Base : K₂CO₃ in THF/H₂O.

  • Yield : 75–80%.

Comparative Analysis of Synthetic Routes

The table below evaluates three hypothetical routes for this compound synthesis, extrapolated from patent data:

Method Chlorination Agent Cyclohexyl Introduction Yield Purity Scalability
POCl₃ + SNArPOCl₃Cyclohexylamine68%98%High
Triphosgene + SuzukiTriphosgeneBoronic ester coupling72%99%Moderate
Hybrid (POCl₃ + Suzuki)POCl₃Boronic ester coupling76%99%High

Key Observations :

  • The hybrid method achieves the highest yield by combining POCl₃’s efficiency with Suzuki coupling’s precision.

  • Triphosgene-based routes, while safer, require additional purification steps due to carbonate byproducts.

Industrial-Scale Considerations

For large-scale production, CN103896857A emphasizes cost-effective reagents and minimal purification. Adapting these principles:

  • One-Pot Synthesis : Sequential chlorination and cyclohexyl functionalization without isolating intermediates.

  • Solvent Recycling : Recovering dichloroethane via distillation reduces waste.

  • Catalyst Recovery : Immobilized palladium catalysts lower long-term costs .

Chemical Reactions Analysis

4,6-Dichloro-2-cyclohexylquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinazoline derivatives with altered electronic properties .

Scientific Research Applications

4,6-Dichloro-2-cyclohexylquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclohexylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used. For example, in anticancer research, it may inhibit certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Key Compounds:

4,6-Dichloro-2-methylquinazoline Substituents: Methyl group at position 2; chlorine at 4 and 4. CAS Number: 338739-44-9 . However, its lower lipophilicity may limit membrane permeability.

Imidazo[4,5-g]quinazoline Derivatives (e.g., compounds 5–12) Substituents: Aryl or heteroaryl groups (e.g., thiophene, pyridine) fused via imidazole .

Comparative Analysis:

Property 4,6-Dichloro-2-cyclohexylquinazoline 4,6-Dichloro-2-methylquinazoline Imidazo[4,5-g]quinazolines
Position 2 Substituent Cyclohexyl (bulky, lipophilic) Methyl (small, less lipophilic) Aryl/heteroaryl (planar)
Molecular Weight Higher (~300–350 g/mol) Lower (~220–240 g/mol) Moderate (~250–300 g/mol)
Synthetic Complexity Moderate (alkylation required) Low (direct methylation) High (condensation/fusion)
Potential Applications Kinase inhibition, CNS targets Intermediate for further synthesis Enzyme inhibition (e.g., EGFR)

Biological Activity

4,6-Dichloro-2-cyclohexylquinazoline (CAS No. 1245183-68-9) is a synthetic compound that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H14Cl2N2
  • Molecular Weight : 269.17 g/mol
  • Structure : The compound features a quinazoline core substituted with dichloro and cyclohexyl groups.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases that play critical roles in cell proliferation and survival, making it a candidate for cancer therapy.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuroprotective Effects : Some studies suggest that it may have protective effects on neuronal cells under oxidative stress conditions.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15.3
A549 (Lung)12.7
HeLa (Cervical)10.5

The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results suggest that it could be a promising candidate for further development as an antimicrobial agent.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the cyclohexyl group have been shown to influence its potency and selectivity towards different biological targets.

Table: Structure-Activity Relationship

ModificationBiological ActivityRemarks
Cyclohexyl → MethylDecreased potencyLoss of hydrophobic interactions
Dichloro → TrifluoromethylIncreased selectivityEnhanced binding affinity

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